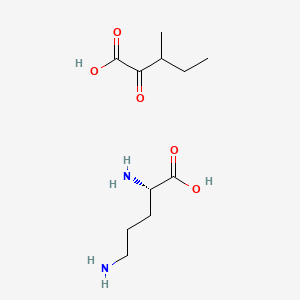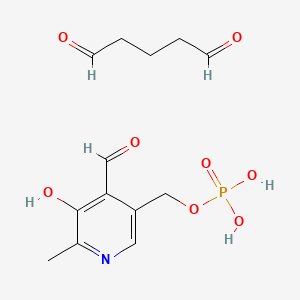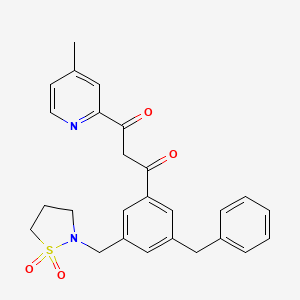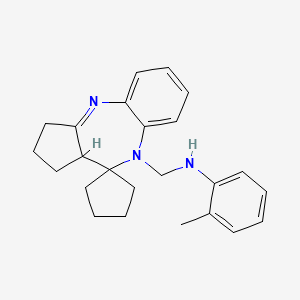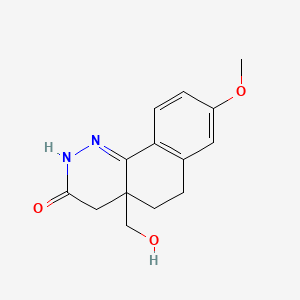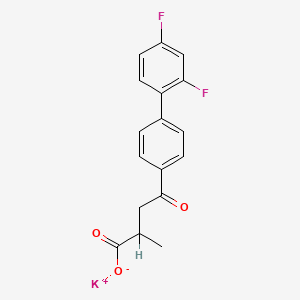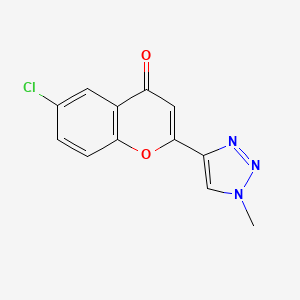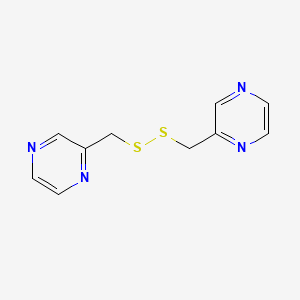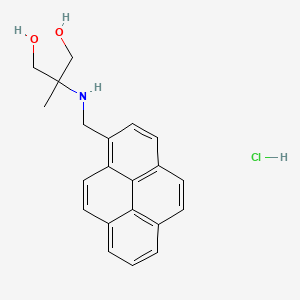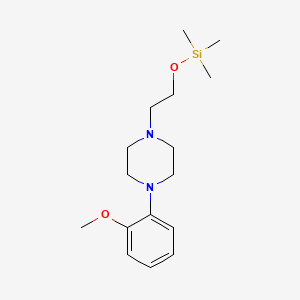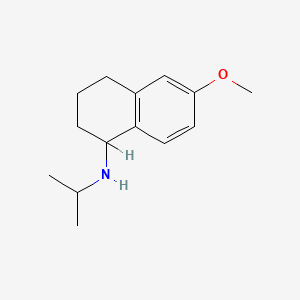
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is a synthetic organic compound It belongs to the class of naphthalenamines, which are derivatives of naphthalene with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Methoxylation: Introduction of a methoxy group at the 6th position.
Amination: Introduction of the amine group at the 1st position.
Reduction: Reduction of the naphthalene ring to a tetrahydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar steps but optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine: Lacks the N-(1-methylethyl) group.
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks both the methoxy and N-(1-methylethyl) groups.
6-Methoxy-1-naphthalenamine: Not reduced to the tetrahydro form.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is unique due to the combination of its tetrahydro structure, methoxy group, and N-(1-methylethyl) substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
特性
CAS番号 |
52373-10-1 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
6-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-14-6-4-5-11-9-12(16-3)7-8-13(11)14/h7-10,14-15H,4-6H2,1-3H3 |
InChIキー |
ATYUFSPQFXDVJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1CCCC2=C1C=CC(=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


